

Best practices for handling and storing BMS-764459 powder

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Compound of Interest

Compound Name: BMS-764459

Cat. No.: B15569106

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Technical Support Center: BMS-764459

This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for handling, storing, and utilizing **BMS-764459** powder in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is **BMS-764459**?

A1: **BMS-764459** is a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). It is a non-peptide small molecule that is orally bioavailable. Chemically, it is identified as (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-(6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino)-5-oxo-4,5-dihydropyrazine-2-carbonitrile.[1]

Q2: What is the primary mechanism of action of **BMS-764459**?

A2: **BMS-764459** functions by blocking the CRF1 receptor, thereby inhibiting the downstream signaling pathways typically activated by the binding of corticotropin-releasing factor (CRF). The CRF1 receptor is a key component of the hypothalamic-pituitary-adrenal (HPA) axis and is critically involved in the physiological response to stress.[2][3] By antagonizing this receptor, **BMS-764459** can modulate stress-related responses.

Q3: What are the recommended storage conditions for **BMS-764459** powder?

A3: For long-term storage, it is recommended to store **BMS-764459** powder in a dry, dark place at -20°C. For short-term storage (days to weeks), it can be kept at 0-4°C.[1] One supplier suggests room temperature for storage of the powder. To prevent degradation, it is advisable to protect the compound from light and moisture.

Q4: What is the solubility of **BMS-764459**?

A4: **BMS-764459** is soluble in dimethyl sulfoxide (DMSO) at a concentration of 20 mg/mL. For experimental use, it is common to prepare a concentrated stock solution in DMSO.

Troubleshooting Guide

Issue 1: **BMS-764459** powder will not dissolve in the desired solvent.

- Possible Cause: The concentration of the solution may be too high, or the powder may require assistance to fully dissolve.
- Solution:
 - Try preparing a more dilute solution.
 - Gently warm the solution to 37°C and/or sonicate for 5-10 minutes to aid dissolution.[4]
 - Ensure you are using high-purity, anhydrous DMSO, as the presence of water can reduce solubility.[4]

Issue 2: Precipitation is observed after diluting the DMSO stock solution into an aqueous buffer.

- Possible Cause: **BMS-764459** has poor aqueous solubility, and direct dilution from a high-concentration organic stock can cause it to "crash out" of solution.
- Solution:
 - Perform serial dilutions of the DMSO stock solution in your aqueous buffer rather than a single large dilution.[4]

- Ensure the final concentration of DMSO in your experimental medium is low (typically <0.5%) to avoid solvent effects and maintain solubility.
- Consider the use of a surfactant or other solubilizing agent in your aqueous buffer, if compatible with your experimental system.[\[5\]](#)

Issue 3: Inconsistent or weaker than expected results in cell-based assays.

- Possible Cause: The compound may have degraded in solution, or the stock solution concentration may be inaccurate.
- Solution:
 - Prepare fresh working solutions from a frozen stock for each experiment. Avoid storing dilute aqueous solutions.
 - Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles.[\[4\]](#)
 - If possible, verify the concentration and purity of your stock solution using an analytical method like HPLC.

Quantitative Data

Property	Value
Molecular Formula	C ₁₉ H ₂₁ F ₂ N ₅ O ₃
Molecular Weight	405.40 g/mol
Appearance	White to light brown powder
Solubility	DMSO: 20 mg/mL
Storage (Powder)	Short-term: 0-4°C; Long-term: -20°C; Protect from light and moisture. [1]
Storage (Stock Solution in DMSO)	Short-term (days to weeks): 0-4°C; Long-term (months): -20°C. [1]
Purity	≥98% (HPLC)

Experimental Protocols

Protocol: In Vitro CRF1 Receptor Antagonist Activity using a cAMP Assay

This protocol describes a cell-based assay to determine the inhibitory activity of **BMS-764459** on CRF-induced cyclic AMP (cAMP) production in a human cell line expressing the CRF1 receptor (e.g., Y-79 retinoblastoma cells).

Materials:

- **BMS-764459** powder
- Anhydrous DMSO
- Human cell line expressing CRF1 receptor (e.g., Y-79)
- Cell culture medium (appropriate for the chosen cell line)
- Corticotropin-releasing factor (CRF)
- Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX)
- cAMP detection kit (e.g., HTRF, ELISA, or other commercially available kits)
- 96-well cell culture plates
- Standard laboratory equipment (incubator, centrifuge, etc.)

Procedure:

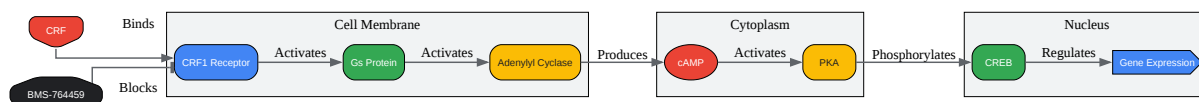
- **Cell Culture:** Culture the CRF1-expressing cells according to standard protocols. For the assay, seed the cells into 96-well plates at an optimized density and allow them to attach overnight.
- **Preparation of **BMS-764459** Stock Solution:** Prepare a 10 mM stock solution of **BMS-764459** in anhydrous DMSO.

- **Preparation of Working Solutions:** Perform serial dilutions of the **BMS-764459** stock solution in the assay buffer to obtain a range of desired concentrations for testing. Also, prepare a solution of CRF in the assay buffer at a concentration that elicits a submaximal response (e.g., EC₈₀).
- **Assay Protocol:** a. Remove the culture medium from the cells and wash once with assay buffer. b. Add the different concentrations of the **BMS-764459** working solutions to the wells. Include a vehicle control (assay buffer with the same final concentration of DMSO). c. Incubate for 20-30 minutes at 37°C. d. Add the CRF solution to all wells except for the basal control wells. e. Incubate for an additional 30 minutes at 37°C.
- **cAMP Detection:** Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit, following the manufacturer's instructions.
- **Data Analysis:** a. Plot the cAMP levels against the logarithm of the **BMS-764459** concentration. b. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of **BMS-764459** that inhibits 50% of the CRF-induced cAMP production.

Signaling Pathways and Experimental Workflows

CRF1 Receptor Signaling Pathway

The binding of Corticotropin-Releasing Factor (CRF) to its receptor, CRF1, primarily activates a Gs-protein coupled signaling cascade. This leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP).[2][6] Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), leading to changes in gene expression.[7][8] **BMS-764459**, as a CRF1 antagonist, blocks this pathway at the receptor level.

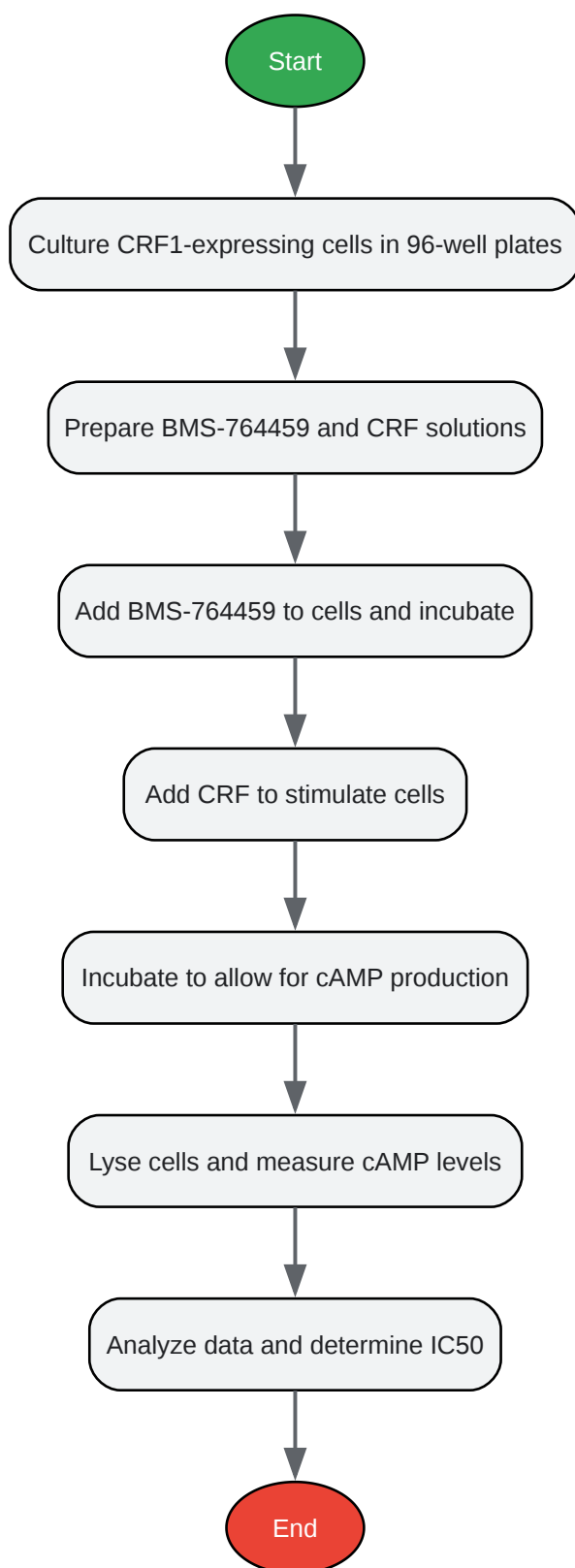


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Caption: Canonical CRF1 receptor signaling pathway initiated by CRF and inhibited by **BMS-764459**.

Experimental Workflow for cAMP Assay

The following diagram outlines the key steps in the experimental workflow for determining the antagonist activity of **BMS-764459**.



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Caption: Experimental workflow for the in vitro cAMP assay to assess **BMS-764459** activity.

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